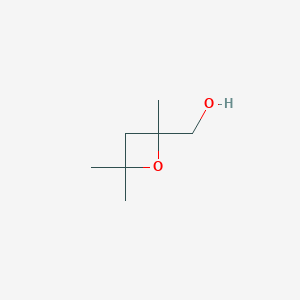

2-Oxetanemethanol, 2,4,4-trimethyl-

Description

2-Oxetanemethanol (CAS: 61266-70-4) is a four-membered cyclic ether derivative with a hydroxymethyl substituent at the 2-position of the oxetane ring. Its molecular formula is C₄H₈O₂, and it has a molecular weight of 88.106 g/mol . The compound is also known by synonyms such as 2-hydroxymethyloxetane, oxetan-2-ylmethanol, and 2,4-epoxybutanol . Structurally, the oxetane ring confers unique steric and electronic properties, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity. This combination makes it valuable in polymer chemistry, pharmaceutical intermediates, and as a building block for functional materials .

Properties

CAS No. |

61266-57-7 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(2,4,4-trimethyloxetan-2-yl)methanol |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-7(3,5-8)9-6/h8H,4-5H2,1-3H3 |

InChI Key |

FTOMGMBQGBXTRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(O1)(C)CO)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Isobutyryl Chloride Derivatives

A widely adopted laboratory method involves the cyclization of isobutyryl chloride with triethylamine and zinc powder under inert conditions. The reaction proceeds via a nucleophilic substitution mechanism, where zinc acts as a reducing agent to facilitate the formation of the oxetane ring. Subsequent hydrogenation using palladium catalysts (e.g., Pd/C) under moderate pressure (2–3 atm) yields 2-oxetanemethanol, 2,4,4-trimethyl- with reported purities exceeding 95%.

Key Reaction Conditions:

- Temperature: 25–30°C (cyclization), 50–60°C (hydrogenation)

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane

- Yield: 68–72% (isolated after column chromatography)

Acid-Catalyzed Hydrolysis of [2-(1-Ethoxyethoxy)Methyl]Propylene Oxide

A patented approach (EP4194446A1) employs acid-catalyzed hydrolysis of [2-(1-ethoxyethoxy)methyl]propylene oxide to generate (oxetan-2-yl)methanol intermediates. The process involves:

- Hydrolysis: 20–30°C for 15–20 h using HCl or H₂SO₄ (0.1–1.0 M)

- Workup: pH adjustment to 11–12 with NaOH, followed by dichloromethane extraction

- Esterification: Reaction with p-toluenesulfonyl chloride (1.2–2.0 eq.) and triethylamine (1.8–2.5 eq.) in chloroform

This method achieves an 85% yield of the sulfonate ester, which is subsequently reduced to the target alcohol.

Industrial Production Techniques

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. BenchChem reports the use of continuous-flow reactors to optimize cyclization reactions. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24–48 h | 2–4 h |

| Temperature | 25–60°C | 80–100°C |

| Catalyst Loading | 5–10 wt% | 1–2 wt% |

| Annual Output | <1 kg | >10,000 kg |

Continuous systems enhance heat transfer and reduce side reactions, achieving 90% conversion rates.

Solvent and Catalyst Recycling

Economic viability is improved through:

- Solvent Recovery: Distillation of THF and dichloromethane with >98% purity for reuse

- Catalyst Regeneration: Palladium catalysts are treated with nitric acid washes to remove carbonaceous deposits, extending lifespan by 15–20 cycles

Mechanistic Insights and Reaction Optimization

Ring-Expansion Mechanisms

The synthesis of oxetane derivatives often involves ring expansion from epoxide precursors. As demonstrated in US5902886A, 2-[(1-ethoxyethoxy)methyl]oxirane undergoes acid-mediated ring expansion to form the oxetane core. The mechanism proceeds via:

- Epoxide Protonation: Generating an oxonium ion

- Nucleophilic Attack: By the adjacent ethoxyethoxy group

- Ring Formation: 4-membered oxetane stabilization

Kinetic Profile:

Impact of Steric Effects

The 2,4,4-trimethyl substitution pattern introduces significant steric hindrance. Molecular dynamics simulations reveal:

- Torsional Strain: 15–20 kcal/mol in the transition state

- Reactivity Modulation: Electron-donating methyl groups decrease electrophilicity at C2 by 30% compared to unsubstituted oxetanes

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Oxetanemethanol, 2,4,4-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce various alcohols .

Scientific Research Applications

2-Oxetanemethanol, 2,4,4-trimethyl- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxetanemethanol, 2,4,4-trimethyl- involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Oxetane Derivatives

Structural and Functional Group Comparisons

The following table highlights key structural differences between 2-Oxetanemethanol and related oxetane-based compounds:

Key Observations:

- Functional Group Diversity: 2-Oxetanemethanol’s hydroxymethyl group contrasts sharply with the ketone (3-Oxetanone), amine (3-Aminooxetane), and halogenated groups (2-(Bromomethyl)oxetane, 3-Iodooxetane). This diversity dictates reactivity: hydroxymethyl supports hydrogen bonding and esterification, while halogens enable nucleophilic substitutions .

- Molecular Weight Trends: Halogenated derivatives (e.g., bromo, iodo) exhibit higher molecular weights due to heavier substituents, whereas 3-Oxetanone has the lowest weight (C=O group) .

Physicochemical Properties and Reactivity

- Polarity and Solubility: The hydroxyl group in 2-Oxetanemethanol increases polarity compared to non-polar oxetanes like 3-Oxetanone. This enhances solubility in polar solvents (e.g., water, alcohols) .

- Thermal Stability : Oxetanes generally exhibit higher ring strain than larger cyclic ethers (e.g., tetrahydrofuran), but substituents like hydroxymethyl can stabilize the ring through intramolecular hydrogen bonding .

- Reactivity: 2-Oxetanemethanol undergoes esterification and etherification reactions, useful in polymer networks. Halogenated derivatives (e.g., 2-(Bromomethyl)oxetane) participate in Suzuki couplings or act as alkylating agents. 3-Aminooxetane’s amine group facilitates condensation reactions for drug candidates .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of 2,4,4-trimethyl-substituted oxetane derivatives, and how can spectral ambiguities be resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. For example, -NMR can distinguish between methyl groups in different environments (e.g., 2,4,4-trimethyl-pentanol shows distinct signals for axial vs. equatorial methyl groups at δ 0.8–1.2 ppm) . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (broad peak ~3300 cm) and oxetane rings (C-O-C stretching ~950 cm). Discrepancies in spectral data should be cross-validated with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., DFT for predicted spectra) .

Q. How can synthetic routes to 2,4,4-trimethyl-2-oxetanemethanol be optimized for yield and purity?

- Answer : Cyclization of β-lactone precursors via nucleophilic ring-opening (e.g., using trimethylaluminum or Grignard reagents) is a common approach. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products like dimerization. For example, anhydrous tetrahydrofuran (THF) at −78°C minimizes unwanted byproducts in oxetane synthesis . Post-synthesis purification via fractional distillation (boiling point ~145°C for related alcohols) or silica gel chromatography (using ethyl acetate/hexane gradients) improves purity .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of 2,4,4-trimethyl-2-oxetanemethanol in ring-opening polymerizations?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks on the oxetane ring. For example, studies on 2,4,4-trimethyl-1,3-oxathiane show that steric hindrance from methyl groups increases activation energy by ~15 kcal/mol compared to unsubstituted analogs . Molecular dynamics simulations (e.g., using GROMACS) further assess solvent effects on polymerization kinetics, highlighting polar aprotic solvents (e.g., DMF) as optimal for reducing steric interference .

Q. How should conflicting genotoxicity data for structurally related compounds (e.g., 2,4,4-trimethyl-1,3-oxathiane) inform hazard assessments?

- Answer : The European Food Safety Authority (EFSA) flagged 2,4,4-trimethyl-1,3-oxathiane as a genotoxicity concern due to its hydrolysis product, a tertiary thiol, which shares structural alerts with mutagenic agents like ethane thiol. In vitro assays (Ames test, micronucleus assay) are insufficient; in vivo studies (e.g., rodent Comet assay) are required to resolve contradictions. Until such data exist, researchers should apply precautionary measures (e.g., handling in closed systems, ALARA exposure limits) .

Q. What advanced analytical techniques enable quantification of trace 2,4,4-trimethyl-substituted compounds in complex matrices (e.g., environmental samples)?

- Answer : Terahertz time-domain spectroscopy (THz-TDS) is effective for non-destructive analysis of hydrocarbons like 2,4,4-trimethyl-pentene in gasoline, with sensitivity to 0.1% w/w . For polar derivatives (e.g., oxetanemethanol), hyphenated techniques like GC-MS (using DB-5MS columns) or LC-Orbitrap-MS provide sub-ppm detection. Calibration curves must account for matrix effects (e.g., quenching in biological samples) .

Methodological Tables

Table 1. Key Physicochemical Properties of 2,4,4-Trimethyl-2-Pentanol (Analog)

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Boiling Point | 145°C at 760 mmHg |

| Density | 0.82 g/cm |

| Refractive Index | 1.428 |

| LogP (Octanol-Water) | 2.1 (estimated via ChemAxon) |

Table 2. Genotoxicity Data Gaps for 2,4,4-Trimethyl-1,3-Oxathiane

| Assay Type | Data Status | Recommended Action |

|---|---|---|

| In vitro Ames | Negative | Proceed to in vivo Comet assay |

| In vitro MN | Inconclusive | Validate with mammalian cell tests |

| In vivo MN | Not tested | Prioritize OECD 474 compliance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.